molecular formula C4H4BrClN2O2S B2698935 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1936381-19-9

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2698935
CAS No.: 1936381-19-9
M. Wt: 259.5
InChI Key: YZDCONNCIQCPKL-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C4H4BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride involves the bromination of 3-methyl-1H-pyrazole. The process typically includes dissolving 3-methyl-1H-pyrazole in concentrated sulfuric acid and slowly adding bromine at a temperature range of 0°C to 5°C. The reaction mixture is then hydrolyzed to remove inorganic salts, and the neutral compound is dissolved in a saturated potassium chloride solution. Finally, chlorination is achieved using chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is not well-documented. its reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles. The molecular targets and pathways involved in its biological activities are still under investigation .

Properties

IUPAC Name

5-bromo-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDCONNCIQCPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936381-19-9
Record name 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
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